4-(4-Chlorobenzyl)piperidine

概要

説明

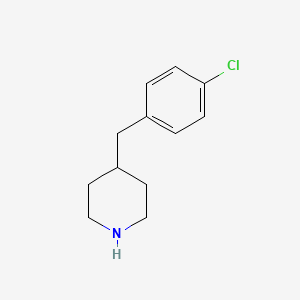

4-(4-Chlorobenzyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorobenzyl group attached to the nitrogen atom of the piperidine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)piperidine typically involves the reaction of piperidine with 4-chlorobenzyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

化学反応の分析

Types of Reactions

4-(4-Chlorobenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group or other reduced forms.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Benzyl derivatives and other reduced forms.

Substitution: Various substituted piperidines depending on the nucleophile used.

科学的研究の応用

Inhibition of Protein Kinase B (PKB)

One of the prominent applications of 4-(4-Chlorobenzyl)piperidine is in the development of inhibitors for Protein Kinase B (PKB), a crucial enzyme in various signaling pathways associated with cancer and metabolic disorders.

- Mechanism and Selectivity : Research indicates that derivatives of this compound, such as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, exhibit ATP-competitive inhibition of PKB with significant selectivity over related kinases like PKA. These compounds demonstrated up to 150-fold selectivity for PKB, making them promising candidates for targeted cancer therapies .

- In Vivo Efficacy : In vivo studies have shown that these compounds can inhibit tumor growth in human xenograft models, indicating their potential as effective anti-cancer agents .

Monoacylglycerol Lipase (MAGL) Inhibition

Another critical application of this compound derivatives is in the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids.

- Reversible Inhibition : A study highlighted the structural optimization of 4-(4-chlorobenzoyl)piperidine derivatives to develop potent reversible MAGL inhibitors. One such compound exhibited a Ki value of 0.65 µM, demonstrating significant potency and selectivity . This reversible mechanism is advantageous as it minimizes side effects commonly associated with irreversible inhibitors.

- Therapeutic Potential : The research suggests that these MAGL inhibitors could be beneficial in treating conditions like cancer and neurological disorders without the adverse effects linked to irreversible inhibition .

Dihydrofolate Reductase (DHFR) Inhibition

The compound has also been explored for its inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.

- Synthesis and Activity : A series of piperidine-based thiosemicarbazones were synthesized, showing promising inhibitory activity against DHFR. These compounds were evaluated using both in vitro biochemical assays and in silico molecular docking analyses to predict their binding affinities . The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring significantly affected their inhibitory potency.

Summary Table of Applications

Case Studies and Insights

- PKB Inhibitors : The development of 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine as a PKB inhibitor demonstrates how structural modifications can enhance selectivity and efficacy against specific cancer types. The research underscores the importance of optimizing compound structures for better pharmacokinetic properties while maintaining biological activity.

- MAGL Research : The identification of reversible MAGL inhibitors from 4-(4-chlorobenzoyl)piperidine highlights a shift toward safer therapeutic options in cannabinoid-related therapies. This work not only advances understanding of MAGL inhibition but also opens avenues for addressing complex conditions like chronic pain and neurodegeneration.

- DHFR Studies : The synthesis and evaluation of piperidine-based thiosemicarbazones against DHFR illustrate the potential for developing new anti-cancer drugs by targeting metabolic pathways critical for cell proliferation. These findings provide a framework for future drug design efforts targeting DHFR-related diseases.

作用機序

The mechanism of action of 4-(4-Chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .

類似化合物との比較

Similar Compounds

- 4-(4-Fluorobenzyl)piperidine

- 4-(4-Bromobenzyl)piperidine

- 4-(4-Methylbenzyl)piperidine

- 4-(4-Nitrobenzyl)piperidine

Uniqueness

4-(4-Chlorobenzyl)piperidine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

生物活性

4-(4-Chlorobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHClN, features a piperidine ring substituted with a chlorobenzyl group. This structure is common among various biologically active compounds, particularly those targeting neurotransmitter systems.

Pharmacological Properties

- Neuroactive Effects : Compounds containing piperidine rings often exhibit activity on neurotransmitter systems. For instance, derivatives of piperidine have been shown to act as NMDA receptor antagonists, which are important in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Cancer Cell Cytotoxicity : Research indicates that piperazine derivatives related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancers . These compounds induce apoptosis and inhibit cell cycle progression, showcasing their potential as anticancer agents.

- Monoacylglycerol Lipase Inhibition : Structural optimization studies have identified 4-chlorobenzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors, which may have therapeutic applications in cancer treatment and pain management .

NMDA Receptor Antagonism

The NMDA receptor antagonism by piperidine derivatives is crucial for their neuroprotective effects. By blocking excitotoxicity associated with glutamate signaling, these compounds can mitigate neuronal damage during acute cerebral ischemia and other neurological disorders .

Anticancer Mechanisms

Piperazine derivatives have shown multiple mechanisms against cancer cells:

- Microtubule Synthesis Inhibition : This disrupts the mitotic spindle formation necessary for cell division.

- Angiogenesis Inhibition : Preventing new blood vessel formation limits tumor growth and metastasis.

- Induction of Apoptosis : Many derivatives trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPESQEWIPDEGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395673 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36938-76-8 | |

| Record name | 4-(4-chlorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。